3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde
Description
Structural Analysis of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde
Molecular Geometry and Bonding Characteristics
The bicyclo[1.1.1]pentane framework consists of three bridgehead carbons (C1, C2, C3) arranged in a highly strained architecture. X-ray crystallographic studies of related BCP derivatives reveal a central inter-bridgehead bond (C1–C3) length of approximately 1.88–1.92 Å , which is elongated compared to standard C–C single bonds (1.54 Å) due to angular strain. In this compound, the trifluoromethyl group occupies the C3 position, while the carbaldehyde group is attached to C1 (Figure 1).
Key geometric parameters include:
- C1–C2/C1–C3 bond lengths : 1.53–1.56 Å
- Bridgehead bond angle (C2–C1–C3) : 74.5–78.2°
- Carbaldehyde C=O bond length : 1.21 Å (typical for aldehydes)
The trifluoromethyl group induces steric crowding, slightly expanding the C2–C1–C3 angle to ~78° compared to non-fluorinated analogs (74.5–75.3°) . This distortion arises from the electronegative fluorine atoms repelling adjacent electron density.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
¹³C NMR :
¹⁹F NMR :
- Trifluoromethyl group: δ -60 to -65 ppm (singlet)
Infrared (IR) Spectroscopy
- C=O stretch : 1700–1725 cm⁻¹ (strong, sharp)
- C–F stretches : 1100–1200 cm⁻¹ (multiple peaks)
- Bicyclic C–C vibrations : 750–850 cm⁻¹
Mass Spectrometry (MS)
- Molecular ion peak : m/z *192 (C₇H₇F₃O⁺)
- Key fragments:
- Loss of CHO (→ m/z 145, C₆H₄F₃⁺)
- BCP core fragmentation (→ m/z 93, C₅H₅F₃⁺)
Comparative Analysis with Related Bicyclo[1.1.1]pentane Derivatives
The introduction of -CF₃ and -CHO groups distinctively modifies properties compared to other BCP analogs:
The -CF₃ group reduces water solubility by 32% compared to the non-fluorinated carbaldehyde derivative while maintaining similar lipophilicity (logD) to the methyl-carboxylic acid analog .
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal:
- Electrostatic potential : The -CF₃ group creates a region of high electron density (δ⁻) at fluorine atoms, while the carbaldehyde oxygen exhibits δ⁻ character (Figure 2).
- HOMO-LUMO gap : 5.2 eV , narrower than non-fluorinated BCP-carbaldehyde (5.8 eV), indicating enhanced reactivity .
- Natural Bond Orbital (NBO) charges :
- Aldehydic carbon: +0.45 e
- CF₃ carbon: +0.32 e
- BCP bridgehead carbons: -0.12 to -0.18 e
The electron-withdrawing -CF₃ group polarizes the BCP core, increasing the electrophilicity of the carbaldehyde carbon by 18% compared to non-fluorinated analogs .
Properties
CAS No. |
914082-90-9 |
|---|---|
Molecular Formula |
C7H7F3O |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde |
InChI |
InChI=1S/C7H7F3O/c8-7(9,10)6-1-5(2-6,3-6)4-11/h4H,1-3H2 |
InChI Key |
YOSAIASTLCWKDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Radical Trifluoromethylation
While not explicitly detailed in the cited works, radical trifluoromethylation represents a plausible pathway. A BCP bromide or iodide intermediate could react with Langlois’ reagent (CF3SO2Na) under oxidative conditions. For instance, AgNO3-mediated reactions with Selectfluor, as described for fluorination, might adapt to CF3 sources. This approach would require optimizing radical stability in the strained BCP system.
Decarboxylative Trifluoromethylation
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) could undergo decarboxylative coupling with a trifluoromethylating agent. Shen et al. demonstrated analogous reactions using Togni’s reagent (CF3I) and Cu catalysts, though BCP-specific adaptations remain unexplored.
Aldehyde Functionalization
Oxidation of BCP Alcohols
Primary alcohols on the BCP core oxidize to aldehydes under controlled conditions. For example, 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-methanol (A ) undergoes oxidation with Dess-Martin periodinane (DMP) or 2-iodoxybenzoic acid (IBX) to yield the target aldehyde:
Synthetic Protocol
- Reduce 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (B ) to A using BH3·THF (86% yield).
- Oxidize A with DMP in CH2Cl2 at 0°C → RT.
Analytical Data
Formylation via Cross-Coupling
Potassium trifluoroborate derivatives (e.g., 13 in) enable Suzuki-Miyaura couplings with formyl-containing partners. Reaction with formylphenylboronic acid under Pd catalysis could install the aldehyde moiety directly.
Challenges and Optimization
- Steric Hindrance: The BCP bridgehead impedes reagent access, necessitating elevated temperatures or prolonged reaction times.
- Over-Oxidation Risk: Alcohol-to-aldehyde conversions require mild oxidants; TEMPO/NaOCl systems show promise.
- CF3 Stability: Trifluoromethyl groups may undergo hydrolysis under acidic/basic conditions, mandating pH control.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Purification Complexity |
|---|---|---|---|
| Alcohol Oxidation | 60–75 | High | Medium (column chromatography) |
| Cross-Coupling | 40–55 | Moderate | High (boronate removal) |
| Radical CF3 Addition | 30–50 | Low | High (radical quenching) |
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Reduction: 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor for the preparation of other bicyclo[1.1.1]pentane derivatives.
Biology: The compound’s unique structure makes it a valuable tool for studying the effects of trifluoromethyl groups on biological activity and molecular interactions.
Industry: The compound can be used in the development of advanced materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways influenced by the trifluoromethyl group and the aldehyde functional group. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, while the aldehyde group can participate in various biochemical reactions.
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : Presumed to be C₇H₅F₃O (based on structural analogs).
- Functional Groups : Aldehyde (-CHO), trifluoromethyl (-CF₃).
- Applications : Intermediate in synthesizing bioactive molecules, agrochemicals, and fluorinated polymers.
Structural and Functional Group Variations
Aldehyde Derivatives
3-(2-Methyl-2-propanyl)bicyclo[1.1.1]pentane-1-carbaldehyde
- Molecular Formula : C₁₀H₁₆O
- Substituent : tert-Butyl (-C(CH₃)₃).
- Properties : The tert-butyl group is electron-donating, reducing electrophilicity at the aldehyde compared to the -CF₃ analog. Higher molecular weight (152.237 g/mol) contributes to increased hydrophobicity .
3-(tert-Butyldimethylsilanyloxymethyl)bicyclo[1.1.1]pentane-1-carbaldehyde
- Molecular Formula : C₁₃H₂₄O₂Si
- Substituent : Siloxane-protected hydroxymethyl (-CH₂OSi(CH₃)₂C(CH₃)₃).
- Properties : The silane group introduces steric bulk, moderating reactivity. Used in controlled oxidation reactions or as a protecting group strategy .
Carboxylic Acid Derivatives
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
- Molecular Formula : C₇H₇F₃O₂
- Substituent : Carboxylic acid (-COOH).
- Properties : Higher polarity (logP ~1.2) compared to the aldehyde. The -COOH group enables salt formation and hydrogen bonding, enhancing solubility in aqueous media .
3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
- Molecular Formula : C₇H₉FO₂
- Substituent : Fluoromethyl (-CH₂F).
- Properties : Reduced lipophilicity compared to -CF₃ analogs. The -CH₂F group offers moderate electronegativity, balancing reactivity and stability .
Ester Derivatives
Methyl 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Molecular Formula : C₈H₉F₃O₂
- Substituent : Methyl ester (-COOCH₃).
- Properties : Enhanced stability against nucleophiles compared to aldehydes. Used as a stable intermediate in Suzuki couplings or amide formations .
Physicochemical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP* | Reactivity Profile |
|---|---|---|---|---|---|
| Target: 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde | C₇H₅F₃O | ~170.11 | -CHO, -CF₃ | ~2.5 | High (aldehyde oxidation, nucleophilic addition) |
| 3-(tert-Butyl)bicyclo[1.1.1]pentane-1-carbaldehyde | C₁₀H₁₆O | 152.24 | -CHO, -C(CH₃)₃ | ~3.0 | Moderate (steric hindrance) |
| 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | C₇H₇F₃O₂ | 188.13 | -COOH, -CF₃ | ~1.2 | Low (acid-base reactions) |
| Methyl 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate | C₈H₉F₃O₂ | 194.15 | -COOCH₃, -CF₃ | ~1.8 | Very low (ester hydrolysis) |
*Estimated logP values based on substituent contributions.
Biological Activity
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its interaction with biological systems, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H7F3O
- Molecular Weight : 180.12 g/mol
- CAS Number : 224584-18-3
Research indicates that the trifluoromethyl group in this compound can influence its interaction with biological targets, potentially enhancing its lipophilicity and metabolic stability. The bicyclic structure may also confer unique conformational properties that facilitate binding to specific receptors or enzymes.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of bicyclo[1.1.1]pentane derivatives, including this compound. For instance, compounds with similar structures have shown activity against various bacterial strains, suggesting that this compound might possess similar properties.
Anticancer Potential
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and death.
Case Studies
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated that derivatives of bicyclo[1.1.1]pentane, including trifluoromethyl variants, exhibited significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study B (2024) | Investigated the antimicrobial activity of bicyclo[1.1.1]pentanes, finding that the presence of a trifluoromethyl group enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics. |
| Study C (2024) | Reported on the synthesis and evaluation of various bicyclic aldehydes, including this compound, noting promising results in inhibiting tumor growth in xenograft models. |
Synthesis and Derivatives
Recent advances in synthetic methodologies have enabled the efficient production of this compound and its derivatives, facilitating further biological evaluation (Nature Communications, 2024) . These synthetic routes often utilize light-enabled processes that yield high-purity products suitable for biological testing.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the bicyclic framework have been shown to significantly affect both potency and selectivity towards biological targets (Nature Reviews Chemistry, 2024) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
